molecular formula C13H16FNO3 B3105837 benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1554141-63-7

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No. B3105837
CAS RN: 1554141-63-7
M. Wt: 253.27
InChI Key: RKRKELORNFODMN-VXGBXAGGSA-N
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Description

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to act as a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

Stereoselective Syntheses

One notable application involves the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. Through reactions with L-selectride and subsequent transformations, researchers achieved quantitative yields of cis and trans isomers, demonstrating the compound's utility in generating stereochemically complex structures (Boev et al., 2015).

Process Development for Scale-Up

In pharmaceutical manufacturing, the development of a reproducible process for producing a novel 3,5-substituted thiazolidine-2,4-dione compound, a potent inhibitor for estrogen-related receptor 1 (ERR1), highlights the compound's role in facilitating large-scale synthesis. This synthesis involves a magnesium perchlorate-catalyzed regioselective epoxide ring-opening, showcasing the compound's utility in producing high-value pharmaceuticals efficiently (Li et al., 2014).

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate. For example, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other molecules in the body.

properties

IUPAC Name

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKELORNFODMN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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